N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
CAS No.:
Cat. No.: VC18535722
Molecular Formula: C31H33N7O2
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H33N7O2 |
|---|---|
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | N-[3-[acetyl-(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C31H33N7O2/c1-22-6-11-27(34-30(40)25-9-7-24(8-10-25)21-37-17-15-36(3)16-18-37)19-29(22)38(23(2)39)31-33-14-12-28(35-31)26-5-4-13-32-20-26/h4-14,19-20H,15-18,21H2,1-3H3,(H,34,40) |
| Standard InChI Key | FUOOGOOIUZIXHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N(C4=NC=CC(=N4)C5=CN=CC=C5)C(=O)C |
Introduction
N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide is a complex organic compound with a molecular formula of C31H33N7O2 and a molecular weight of 535.64 g/mol . This compound is part of a broader class of benzamides, which are known for their diverse pharmacological activities, including anticancer properties .
Synthesis and Preparation
The synthesis of N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide involves several steps, typically starting from simpler precursors like pyridinyl-pyrimidinyl derivatives. The process may involve acetylation and coupling reactions to form the final product .
Biological Activity and Applications
Benzamides, including derivatives like N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide, are often explored for their potential as anticancer agents or kinase inhibitors. Their structural complexity allows them to interact with various biological targets, making them candidates for drug development .
Storage and Handling
This compound is typically stored at +5°C and shipped at room temperature. It is classified as a controlled product, requiring additional documentation for purchase and handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume